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Compound of Interest

6-bromo-1-methylpyridin-2(1H)-
Compound Name:
one

Cat. No.: B189594

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic properties of positional isomers of 6-bromo-1-methylpyridin-2(1H)-one. This
guide provides a comparative analysis of available experimental data to aid in the identification
and characterization of these compounds.

This publication presents a comparative guide to the spectroscopic characteristics of 6-bromo-
1-methylpyridin-2(1H)-one and its positional isomers, which are key intermediates in the
synthesis of various pharmaceutical compounds. Due to the limited availability of
comprehensive public data for all isomers, this guide focuses on presenting the confirmed
spectroscopic information for key isomers where such data is accessible, alongside
generalized experimental protocols for acquiring this data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of
6-bromo-1-methylpyridin-2(1H)-one. It is important to note that a complete experimental
dataset for all isomers is not readily available in the public domain. The data presented here
has been compiled from various sources. Researchers are encouraged to perform their own
analyses for complete characterization.
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Molecular Weight (
Isomer Molecular Formula CAS Number
g/mol )

3-Bromo-1-
methylpyridin-2(1H)- CeHeBIrNO 188.02 81971-38-2
one

4-Bromo-1-
methylpyridin-2(1H)- CeHsBrNO 188.02 214342-63-9

one

5-Bromo-1-
methylpyridin-2(1H)- CeHeBrNO 188.02 81971-39-3
one

6-Bromo-1-
methylpyridin-2(1H)- CesHsBrNO 188.02 873383-11-0
one

Table 1: General Properties of 6-Bromo-1-methylpyridin-2(1H)-one Isomers

Mass Spectrometry Data

Isomer lonization Mode Observed m/z Interpretation
3-Bromo-1- .
o Electrospray (positive
methylpyridin-2(1H)- ) 188 [M+H]*+
ion mode)
one

Table 2: Mass Spectrometry Data for 3-Bromo-1-methylpyridin-2(1H)-one.[1]

Note: Due to the presence of bromine, the molecular ion region in the mass spectrum is
expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity (M
and M+2) separated by 2 Da, corresponding to the 7°Br and 8!Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Comprehensive and verified *H and 3C NMR data for all isomers are not consistently available
across public databases. The expected chemical shifts and splitting patterns can be predicted
based on the substituent effects of the bromine atom and the methyl group on the pyridinone
ring. Researchers should acquire and interpret their own NMR spectra for definitive structural
elucidation.

Infrared (IR) Spectroscopy Data

Specific IR absorption data for all isomers is not readily available. However, characteristic
peaks for the C=0 (carbonyl) stretch of the pyridinone ring are expected in the region of 1650-
1690 cm~1. The C-Br stretching vibration is typically observed in the fingerprint region (below
1000 cm™1).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic
compounds like the isomers of 6-bromo-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent will depend
on the solubility of the isomer.

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place a portion of the powder into a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm™1).

e Background Correction: Record a background spectrum of the empty sample compartment
or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent (e.g., methanol, acetonitrile).

e lonization: Introduce the sample into the mass spectrometer. Common ionization techniques
for such molecules include Electrospray lonization (ESI) or Electron Impact (El).

o Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the
molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can
be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an
absorbance reading between 0.1 and 1.0.

e Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a
baseline spectrum.

o Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis
spectrum over a relevant wavelength range (e.g., 200-400 nm).
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Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of the 6-bromo-1-methylpyridin-2(1H)-one isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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